molecular formula C17H18N2O4S B2375936 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide CAS No. 941974-39-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide

Cat. No.: B2375936
CAS No.: 941974-39-6
M. Wt: 346.4
InChI Key: GWWOHWXAIUYHQP-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide, also known as DMOTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide and its derivatives have been extensively studied for their antimicrobial properties. For instance, a study conducted by Desai, Rajpara, and Joshi (2013) synthesized a series of compounds related to this compound, demonstrating significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans (Desai, Rajpara, & Joshi, 2013).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structure of related compounds. For example, the work by Karabulut et al. (2014) involved the preparation of a compound similar to this compound, which was characterized using various techniques including NMR and X-ray diffraction. The study provided insights into the molecular structure and intermolecular interactions of such compounds (Karabulut et al., 2014).

Anticancer and Antiproliferative Properties

Some derivatives of this compound have shown promising anticancer and antiproliferative properties. For instance, Huang et al. (2020) synthesized a compound with a structure closely related to this compound, which exhibited significant inhibition against various cancer cell lines, indicating potential for anticancer activity (Huang et al., 2020).

Potential in GPCR-Related Therapies

The compound and its derivatives have been studied for their role in targeting G protein-coupled receptors (GPCRs), which are significant in various physiological processes. Wei et al. (2018) synthesized N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide derivatives and evaluated their agonistic activities against GPR35, a GPCR, suggesting their potential use in treating pain, inflammatory, and metabolic diseases (Wei et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth. By interacting with this target, the compound can influence cell proliferation and growth.

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By inhibiting CDK2, the compound can disrupt the progression of the cell cycle, potentially leading to cell cycle arrest. This can have downstream effects on cell growth and proliferation.

Result of Action

The primary result of the compound’s action is the potential disruption of the cell cycle due to the inhibition of CDK2 . This can lead to a halt in cell division and growth, which could have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-9-3-13(4-10-16)17(20)18-14-5-7-15(8-6-14)19-11-2-12-24(19,21)22/h3-10H,2,11-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWOHWXAIUYHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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